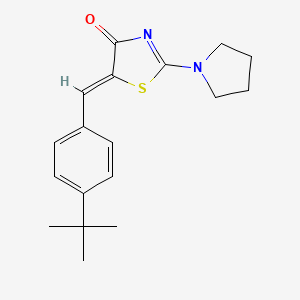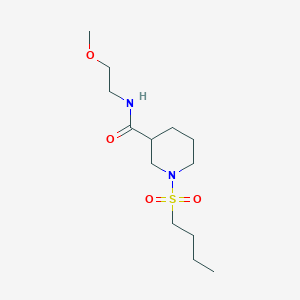![molecular formula C14H23N3 B5539200 N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline is a chemical compound related to various fields in chemistry, including pharmaceuticals and material science. This compound belongs to a class of organic molecules that feature both aniline and piperazine moieties, making it a significant subject for chemical synthesis and application studies.
Synthesis Analysis
The synthesis of compounds similar to N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline often involves complex reactions combining various functional groups. For instance, molecules incorporating pyrazole, piperidine, and aniline moieties have been synthesized using specific reagents and conditions, highlighting the intricate methods required to assemble such structures (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is typically determined through X-ray crystallography, combined with computational methods like Density Functional Theory (DFT). These studies reveal the spatial arrangement and electronic properties of the molecules, providing insights into their reactivity and potential applications (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of compounds with aniline and piperazine structures can be diverse, depending on their functional groups and overall structure. Research shows that these compounds can engage in a variety of chemical reactions, leading to new materials with unique properties. For example, dendritic structures incorporating piperidine motifs have been synthesized, demonstrating the versatility of these frameworks (Sacalis et al., 2019).
Scientific Research Applications
Fluorescent Thermometer Applications : A study highlighted the use of a derivative of N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline in creating a ratiometric fluorescent thermometer. This thermometer shows unusual intensification in fluorescence with increasing temperature, making it useful in temperature detection applications (Chemical communications, 2014).
Photochemical Charge Separation : Another research demonstrated the utility of a compound related to N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline in photochemical charge separation in molecules. This involves efficient two-step electron transfer, which is crucial in photovoltaic applications and the study of electron transfer mechanisms (Journal of the American Chemical Society, 1996).
Molecular Structure Investigations : A 2021 study synthesized new derivatives incorporating pyrazole/piperidine/aniline moieties for molecular structure investigations. This research is significant in understanding intermolecular interactions and electronic properties of such compounds (Crystals, 2021).
Spectroscopy Studies : The compound's derivatives were also studied for their nuclear magnetic resonance spectroscopy properties. This type of research is essential for understanding the electronic environment and molecular structure of such compounds (Journal of Chemical Physics, 1963).
Atmospheric Chemistry : Research into the atmospheric reactions of derivatives of N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline with various agents like OH radicals and ozone contributes to our understanding of atmospheric chemistry and pollution control (Environmental Science & Technology, 1987).
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15(2)14-6-4-13(5-7-14)12-17-10-8-16(3)9-11-17/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJUURZOSEDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268249 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)
![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)


![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)
![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)
![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)
![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
